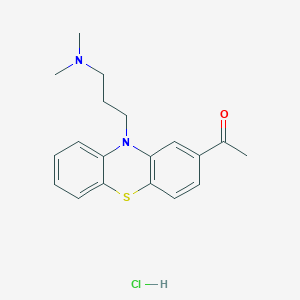

Acepromazine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acepromazine hydrochloride is a phenothiazine derivative psychotropic drug primarily used in veterinary medicine as a sedative and antiemetic. It was initially used in humans during the 1950s as an antipsychotic agent but is now rarely used for this purpose. Its principal value lies in calming and quieting anxious animals .

准备方法

Synthetic Routes and Reaction Conditions: Acepromazine hydrochloride is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The key steps include:

Nitration: of phenothiazine to form nitrophenothiazine.

Reduction: of nitrophenothiazine to aminophenothiazine.

Alkylation: of aminophenothiazine with 3-dimethylaminopropyl chloride to form acepromazine.

Hydrochloride salt formation: by reacting acepromazine with hydrochloric acid.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using the above steps, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: Acepromazine can undergo oxidation to form its sulfoxide derivative.

Reduction: The nitro group in nitrophenothiazine is reduced to an amino group during synthesis.

Substitution: Alkylation of aminophenothiazine with 3-dimethylaminopropyl chloride is a substitution reaction.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid.

Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).

Alkylation: 3-dimethylaminopropyl chloride in the presence of a base (e.g., sodium hydroxide).

Major Products:

Sulfoxide derivative: from oxidation.

Aminophenothiazine: from reduction.

Acepromazine: from alkylation

科学研究应用

Acepromazine hydrochloride has various scientific research applications:

Chemistry: Used as a model compound to study phenothiazine derivatives and their chemical properties.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Studied for its sedative, antiemetic, and antipsychotic properties in veterinary medicine.

Industry: Utilized in the formulation of veterinary pharmaceuticals and as a reference standard in analytical chemistry

作用机制

Acepromazine hydrochloride acts as an antagonist on multiple postsynaptic receptors, including:

Dopaminergic receptors (D1, D2, D3, D4): Blocking these receptors reduces psychotic symptoms and induces sedation.

Serotonergic receptors (5-HT1, 5-HT2): Provides anxiolytic and antidepressive effects.

Histaminergic receptors (H1): Contributes to its sedative and antiemetic properties.

Alpha-adrenergic receptors (alpha1, alpha2): Lowers blood pressure and induces sedation.

Muscarinic receptors (M1, M2): Causes anticholinergic effects such as dry mouth and blurred vision

相似化合物的比较

Chlorpromazine: Another phenothiazine derivative used in humans as an antipsychotic.

Promazine: Similar structure and used to manage schizophrenia.

Trifluoperazine: Used as an antipsychotic in humans.

Uniqueness: Acepromazine hydrochloride is unique in its primary use in veterinary medicine, particularly for its sedative and antiemetic properties in animals. Its combination of receptor antagonism provides a broad spectrum of effects, making it versatile for various veterinary applications .

属性

IUPAC Name |

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODNMIMTVRACLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary applications of Acepromazine hydrochloride in veterinary medicine according to the provided research?

A1: The research highlights the use of this compound as a pre-anesthetic agent in veterinary medicine. Specifically, one study [] investigated its effectiveness in combination with buprenorphine for premedicating dogs undergoing total intravenous anesthesia (TIVA) with either alfaxalone or propofol. Another study [] explored its use alongside phencyclidine hydrochloride for immobilizing walruses (Odobenus rosmarus).

Q2: How does this compound compare to other anesthetic agents mentioned in the studies in terms of recovery time?

A2: The study comparing alfaxalone and propofol for TIVA in dogs premedicated with this compound and buprenorphine [] found that dogs receiving propofol had significantly shorter times to standing and overall recovery compared to those receiving alfaxalone.

Q3: Were there any notable cardiorespiratory effects observed when using this compound as a pre-anesthetic in the canine study?

A3: The canine study [] found no significant differences in heart rate, mean arterial pressure, respiratory rate, haemoglobin oxygen saturation, or rectal temperature between dogs receiving either alfaxalone or propofol for TIVA when premedicated with this compound and buprenorphine. This suggests that this compound, in this specific combination and context, did not negatively impact these cardiorespiratory parameters.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)

![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)